Piperidine

Piperidines are a class of heterocyclic organic compounds characterized by a six-membered ring structure containing one nitrogen atom. These molecules exhibit diverse structural flexibility and functional diversity, making them valuable in various applications within the chemical industry.

Piperidines find extensive use in pharmaceuticals due to their potential for binding to specific biological targets, influencing receptor activities, and modulating physiological functions. They are also employed in agrochemicals as herbicides or fungicides, leveraging their structural complexity for enhanced efficacy. Additionally, piperidines are utilized in the formulation of surfactants, polymers, and adhesives due to their polar characteristics.

Structurally, piperidines can be substituted at various positions on the ring, allowing for the fine-tuning of properties such as solubility, reactivity, and pharmacological activity. Their synthesis is often achieved through multi-step organic reactions involving condensation or ring-closing processes. Due to their versatile nature, piperidines continue to be an important class of compounds in synthetic chemistry and materials science.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

|

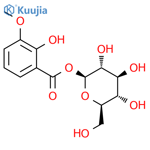

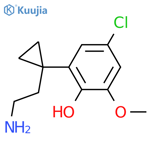

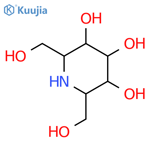

3,4,5-Piperidinetriol,2,6-bis(hydroxymethyl)-, (2R,3R,5R,6R)- | 127995-29-3 | C7H15NO5 |

|

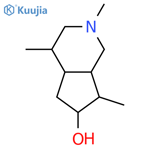

1H-Cyclopenta[c]pyridin-6-ol,octahydro-2,4,7-trimethyl-, (4R,4aR,6R,7R,7aR)- | 190962-58-4 | C11H21NO |

|

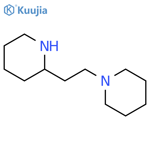

1-(2-(Piperidin-2-yl)ethyl)piperidine | 14759-07-0 | C12H24N2 |

|

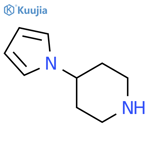

4-pyrrol-1-ylpiperidine | 169751-01-3 | C9H14N2 |

|

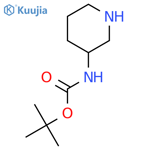

tert-butyl N-(3-piperidyl)carbamate | 172603-05-3 | C10H20N2O2 |

|

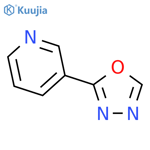

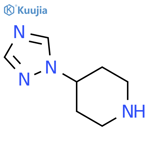

4-(1H-1,2,4-triazol-1-yl)piperidine | 158655-26-6 | C7H12N4 |

|

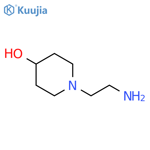

1-(2-Aminoethyl)piperidin-4-ol | 129999-60-6 | C7H16N2O |

|

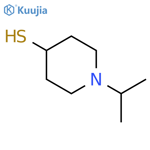

1-(propan-2-yl)piperidine-4-thiol | 156757-18-5 | C8H17NS |

|

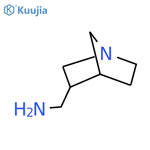

1-Azabicyclo[2.2.1]heptan-3-ylmethanamine | 159996-27-7 | C7H14N2 |

|

N-(7-Oxadecyl)deoxynojirimycin | 160632-05-3 | C15H31NO5 |

Letteratura correlata

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

-

2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

Fornitori consigliati

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati